Lipophilicity (ACD/LogP) Difference Between 4-Propyl and 4-Methyl Phenoxy Congeners
N-[4-(morpholin-4-yl)phenyl]-2-(4-propylphenoxy)acetamide exhibits an ACD/LogP of 3.35 , while its closest commercially known analog, 2-(4-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide, has an ACD/LogP of 2.29 . The 1.06 log‑unit increase corresponds to a ~11.5‑fold higher predicted octanol‑water partition coefficient for the propyl derivative.
| Evidence Dimension | Predicted lipophilicity (ACD/LogP) |
|---|---|
| Target Compound Data | ACD/LogP 3.35 |
| Comparator Or Baseline | 2-(4-methylphenoxy)-N-[4-(morpholin-4-yl)phenyl]acetamide – ACD/LogP 2.29 |
| Quantified Difference | ΔLogP +1.06 (~11.5-fold increase in P) |
| Conditions | ACD/Labs Percepta Platform v14.00 prediction at 25 °C |
Why This Matters
A >1 log unit increase in ACD/LogP can substantially shift passive membrane permeability and free drug fraction, directly influencing in vitro assay exposure and early PK profiling; selecting the 4-methyl analog without controlling for this parameter can lead to misinterpretation of structure-activity relationships.
